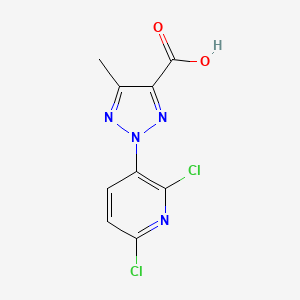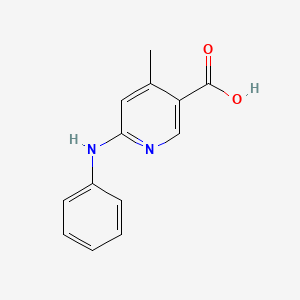
4-Methyl-6-(phenylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(phenylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a methyl group at the 4-position and a phenylamino group at the 6-position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(phenylamino)nicotinic acid can be achieved through multicomponent condensation reactions. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides. The reaction typically occurs in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent condensation and subsequent functional group modifications can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(phenylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-6-(phenylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nicotinic acid suggests potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(phenylamino)nicotinic acid is not fully understood. it is believed to interact with molecular targets similar to those of nicotinic acid. This includes binding to receptors and enzymes involved in metabolic pathways. The compound may exert its effects through modulation of redox reactions and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A structural isomer of nicotinic acid with the carboxyl group at the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
4-Methyl-6-(phenylamino)nicotinic acid is unique due to the presence of both a methyl group and a phenylamino group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
6-anilino-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-7-12(14-8-11(9)13(16)17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
JIXFTZPLTLDGDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


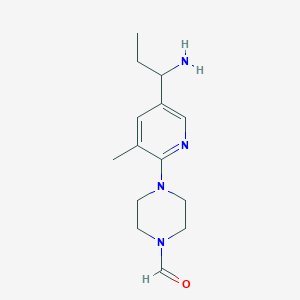
![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
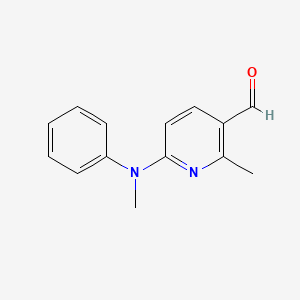
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11790397.png)
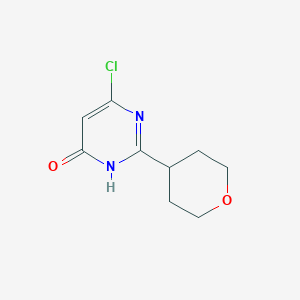


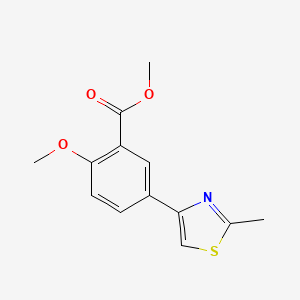
![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
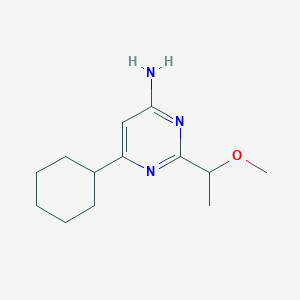
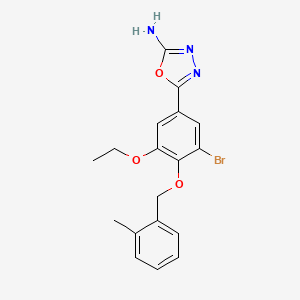
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)

